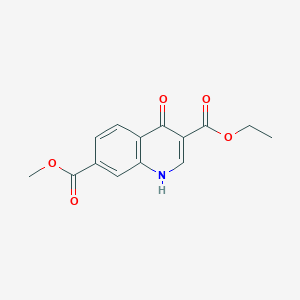![molecular formula C18H15ClN2O5 B5610824 [3-acetyloxy-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] acetate](/img/structure/B5610824.png)
[3-acetyloxy-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-acetyloxy-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] acetate: is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetyloxy group, a chlorobenzoyl hydrazinylidene moiety, and a phenyl acetate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-acetyloxy-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzoyl hydrazine. This intermediate is then reacted with 3-acetyloxy-4-formylphenyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: [3-acetyloxy-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, [3-acetyloxy-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine: In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility in chemical reactions makes it suitable for various applications, including the production of polymers and coatings.
作用機序
The mechanism of action of [3-acetyloxy-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds formed through the Knoevenagel condensation reaction, used in various organic synthesis applications.
Uniqueness: [3-acetyloxy-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] acetate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[3-acetyloxy-4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5/c1-11(22)25-16-8-5-14(17(9-16)26-12(2)23)10-20-21-18(24)13-3-6-15(19)7-4-13/h3-10H,1-2H3,(H,21,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDYXUWRMIJZMR-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rel-(3aR,6aR)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-cyclopentylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5610748.png)
![2,6-difluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzenesulfonamide](/img/structure/B5610749.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5610777.png)

![N,N-dimethyl-2-{(1S*,5R*)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]non-3-yl}acetamide](/img/structure/B5610786.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5610794.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,6-dichlorobenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5610804.png)
![3-[(2-Phenylquinazolin-4-yl)amino]phenol](/img/structure/B5610810.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5610815.png)
![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5610837.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5610865.png)
